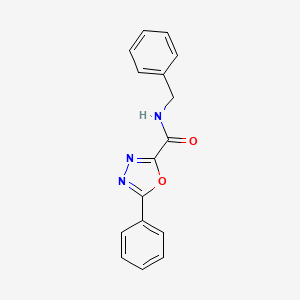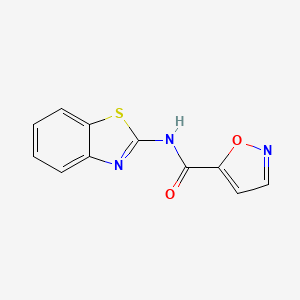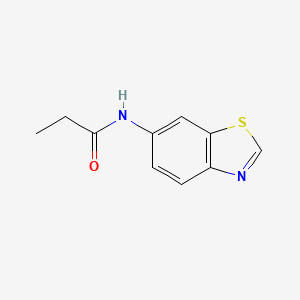![molecular formula C21H20N2O5 B6517803 2-(2,4-dimethoxyphenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 902879-85-0](/img/structure/B6517803.png)
2-(2,4-dimethoxyphenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dimethoxyphenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one, also known as DMECP, is a novel chromenopyrimidine compound with potential applications in the fields of medicinal chemistry and drug discovery. DMECP has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The compound has been extensively studied in the laboratory, and is currently being investigated for its potential therapeutic applications. In
Applications De Recherche Scientifique
- Palbociclib : Developed by Pfizer, palbociclib is a breast cancer drug that contains the pyridopyrimidine moiety. It demonstrates promising activity against breast cancer cells .
- Dilmapimod : This compound exhibits potential activity against rheumatoid arthritis and also features the pyridopyrimidine structure .
Antitumor Properties
Pyridopyrimidines, including AKOS001885847, have been investigated for their antitumor effects. These compounds may inhibit tumor growth and proliferation. Further studies are needed to explore their mechanisms of action and potential clinical applications .
Antibacterial Activity
Some pyridopyrimidine derivatives display antibacterial properties. For instance, 2-aminopyrimidine pharmacophores have shown efficacy against bacterial strains. Research in this area continues to identify novel antibacterial agents .
CNS Depressant Activity
The pyridopyrimidine scaffold has been studied for its central nervous system (CNS) depressant effects. Researchers explore its potential in managing neurological disorders and related conditions .
Antidiabetic Potential
Certain pyridopyrimidines exhibit antidiabetic activity. These compounds may impact glucose metabolism and insulin sensitivity. Investigating their mechanisms could lead to novel antidiabetic therapies .
Other Applications
Beyond the mentioned fields, pyridopyrimidines have been investigated for their use in Parkinson’s disease, anti-platelet therapy, and more. The versatility of this scaffold continues to inspire research and drug development .
Propriétés
IUPAC Name |
2-(2,4-dimethoxyphenyl)-9-ethoxy-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-4-27-16-7-5-6-12-10-15-20(24)22-19(23-21(15)28-18(12)16)14-9-8-13(25-2)11-17(14)26-3/h5-9,11H,4,10H2,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGBUMKLPKFQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3=C(C2)C(=O)NC(=N3)C4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethoxyphenyl)-9-ethoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6517721.png)
![N-cyclohexyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6517726.png)

![N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide](/img/structure/B6517741.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide](/img/structure/B6517747.png)
![2-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-yl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6517750.png)
![2-amino-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B6517755.png)


![7-bromo-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517777.png)
![9-methoxy-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517783.png)
![9-ethoxy-2-(3-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517800.png)
![2-(4-bromophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517818.png)
![2-(3,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517833.png)